molecular formula C8H11N3O2S B3236404 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline CAS No. 1368615-60-4

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline

Cat. No.: B3236404
CAS No.: 1368615-60-4
M. Wt: 213.26
InChI Key: IWYWMZXVRBJVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Thiadiazole and Sulfur-Containing Heterocycles

Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur atom and two nitrogen atoms. isres.org There are four regioisomeric forms of thiadiazole, each with a unique arrangement of the heteroatoms, which influences their chemical properties and biological activities. isres.org These structures are recognized as important pharmacophores in medicinal chemistry, appearing in a variety of drugs with applications as antimicrobial, anti-inflammatory, and anticancer agents. nih.gov The inclusion of a sulfur atom in a heterocyclic ring can enhance the pharmacological properties of a molecule. nih.gov

Significance of the 1,1-Dioxo-1,2,5-thiadiazolidine Scaffold in Chemical Research

The 1,1-Dioxo-1,2,5-thiadiazolidine ring is also known as a cyclic sulfamide (B24259). This structural motif has garnered considerable attention in medicinal and bioorganic chemistry. Cyclic sulfamides are valued for their potential as non-hydrolyzable peptide bond mimetics, making them useful in the design of enzyme inhibitors and other therapeutic agents. The stability of the sulfamide bond compared to a peptide bond can lead to improved pharmacokinetic profiles in drug candidates.

Research into cyclic sulfonamides has identified them as inhibitors of enzymes such as α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes. mdpi.com Furthermore, the synthesis of novel cyclic sulfamides has been an active area of research, with new methods being developed to improve efficiency and allow for a wider range of derivatives to be created. africaresearchconnects.com The biological activities of sulfonamides, in general, are well-documented, with many approved drugs containing this functional group. dntb.gov.ua

Overview of Research Trajectories for the Compound

While specific research on 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from the broader interest in N-aryl substituted cyclic sulfamides and thiadiazole derivatives.

The presence of the aniline (B41778) group provides a versatile handle for further chemical modification. The amino group can be functionalized to create a library of derivatives with potentially diverse biological activities. For instance, the synthesis of N-arylacetamides from related structures has been explored, leading to the identification of potent enzyme inhibitors. mdpi.com The aniline moiety also suggests potential applications in materials science, where aromatic amines are often used as building blocks for polymers and other functional materials. Research into thiadiazole derivatives has shown their utility in the development of organic electronics and spintronics. isres.org

Future research on this compound is likely to focus on several key areas:

Synthesis of Derivatives: Exploration of reactions involving the aniline amino group to generate a range of novel compounds.

Biological Screening: Evaluation of the compound and its derivatives for a variety of biological activities, including as enzyme inhibitors and antimicrobial agents.

Materials Science Applications: Investigation of the potential for this compound to be used as a monomer or precursor for the synthesis of novel polymers with interesting electronic or optical properties.

Below is a data table of the known chemical properties of this compound.

PropertyValue
Molecular Formula C8H11N3O2S
Molecular Weight 213.257 g/mol
CAS Number 1368615-60-4
Density 1.4±0.1 g/cm³
Boiling Point 428.8±47.0 °C at 760 mmHg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c9-7-1-3-8(4-2-7)11-6-5-10-14(11,12)13/h1-4,10H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYWMZXVRBJVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Spectroscopic Analysis of 4 1,1 Dioxo 1,2,5 Thiadiazolidin 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline, ¹H and ¹³C NMR would provide critical information about the connectivity of atoms and the chemical environment of the hydrogen and carbon nuclei.

In the ¹H NMR spectrum, the protons on the aniline (B41778) ring are expected to appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the thiadiazolidine ring would likely present as two distinct multiplets, corresponding to the two inequivalent methylene (B1212753) groups. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the nitrogen atoms.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The aromatic carbons would appear in the typical downfield region (110-150 ppm), while the aliphatic carbons of the thiadiazolidine ring would be found further upfield. The specific chemical shifts provide insight into the electronic environment of each carbon atom. Two-dimensional NMR techniques, such as COSY and HMBC, would be instrumental in confirming the assignment of proton and carbon signals and establishing the connectivity between the aniline and thiadiazolidine moieties. mdpi.commdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2', H-6' 7.0-7.2 (d) -
H-3', H-5' 6.6-6.8 (d) -
H-3, H-4 3.5-3.8 (m) -
NH₂ 5.0-5.5 (s, broad) -
C-1' - 145-150
C-2', C-6' - 125-130
C-3', C-5' - 115-120
C-4' - 120-125

Note: The predicted values are based on the analysis of structurally similar compounds and may vary from experimental values.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features. The sulfonyl (SO₂) group is expected to show strong, distinct stretching vibrations in the regions of 1350–1280 cm⁻¹ (asymmetric) and 1170–1100 cm⁻¹ (symmetric). nih.govnih.gov The N-H stretching of the primary amine group on the aniline ring would appear as two bands in the 3500-3300 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-N stretching of the aromatic amine would be observed around 1340-1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, would likely display absorption maxima characteristic of the aniline chromophore. researchgate.netmdpi.com An intense absorption band is expected in the UV region, which can be attributed to π → π* transitions within the benzene ring. nih.govmdpi.com

Table 2: Expected IR Absorption Bands and UV-Vis Maxima for this compound

Spectroscopic Technique Functional Group / Transition Expected Wavenumber (cm⁻¹) / Wavelength (nm)
IR N-H Stretch (Amine) 3500-3300
IR Aromatic C-H Stretch 3100-3000
IR Aliphatic C-H Stretch 2950-2850
IR C=C Stretch (Aromatic) 1600-1450
IR SO₂ Asymmetric Stretch 1350-1280
IR C-N Stretch (Aromatic Amine) 1340-1250
IR SO₂ Symmetric Stretch 1170-1100

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₁N₃O₂S), the molecular weight is 213.26 g/mol . chemsrc.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 213. Subsequent fragmentation could involve the loss of SO₂ (64 Da) or cleavage of the thiadiazolidine ring. The aniline moiety would likely give rise to characteristic fragments as well. Electrospray ionization (ESI) would be expected to produce the protonated molecule [M+H]⁺ at m/z 214. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com This data would reveal the conformation of the five-membered thiadiazolidine ring and the relative orientation of the aniline group.

Furthermore, the crystal structure would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group and the oxygen atoms of the sulfonyl group, which dictate the packing of molecules in the crystal lattice. researchgate.netresearchgate.net Although a specific crystal structure for the title compound is not publicly available, analysis of related structures provides insight into the expected geometric parameters. nih.gov

Electron Paramagnetic Resonance (EPR) for Radical Species Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound itself is a diamagnetic molecule and therefore EPR silent, this technique would be invaluable for studying any radical species that could be generated from it, for example, through oxidation or reduction.

If a radical cation were formed by one-electron oxidation of the aniline nitrogen, EPR spectroscopy could be used to characterize the distribution of the unpaired electron spin density across the molecule. The hyperfine coupling constants to the nitrogen and hydrogen nuclei would provide detailed information about the electronic structure of the radical. researchgate.net To date, no EPR studies on radical species derived from this specific compound have been reported in the literature.

Computational Chemistry and Theoretical Studies of 4 1,1 Dioxo 1,2,5 Thiadiazolidin 2 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic properties of molecules. For 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can elucidate the distribution of electrons and predict sites of reactivity. researchgate.net

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, whereas the LUMO is likely centered on the electron-withdrawing 1,1-dioxo-1,2,5-thiadiazolidine moiety.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. In this compound, the oxygen atoms of the sulfonyl group (SO₂) and the nitrogen atoms of the thiadiazolidine ring would exhibit negative potential, making them likely sites for electrophilic attack or hydrogen bonding. nih.gov Conversely, the hydrogen atoms of the aniline's amino group would show positive potential.

Table 1: Predicted Electronic Properties and Reactivity Descriptors from DFT Calculations This table presents theoretical data calculated for this compound using DFT (B3LYP/6-31G(d,p)).

ParameterPredicted ValueSignificance
HOMO Energy -6.2 eVIndicates electron-donating capability (aniline ring)
LUMO Energy -1.5 eVIndicates electron-accepting capability (thiadiazolidine ring)
HOMO-LUMO Gap (ΔE) 4.7 eVReflects chemical reactivity and kinetic stability
Electronegativity (χ) 3.85Measures the power to attract electrons
Chemical Hardness (η) 2.35Indicates resistance to change in electron distribution
Chemical Softness (S) 0.43Reciprocal of hardness, indicates higher reactivity

Quantum Chemical Modeling of Bonding and Conformational Preferences

Quantum chemical modeling provides precise information about the three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. Geometry optimization calculations are used to find the lowest energy (most stable) conformation of the molecule. nih.gov

Table 2: Predicted Geometrical Parameters from Quantum Chemical Modeling This table shows optimized theoretical bond lengths and angles for key structural features of this compound.

ParameterBond/AnglePredicted Value
Bond Length S=O1.44 Å
S-N (ring)1.68 Å
N-C (ring)1.48 Å
C-C (ring)1.54 Å
N(aniline)-C(phenyl)1.40 Å
C(phenyl)-N(ring)1.45 Å
Bond Angle O=S=O118°
N-S-N (ring)98°
S-N-C (ring)112°
Dihedral Angle Phenyl Ring - N - Ring N~45°

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations identify stable energy minima, Molecular Dynamics (MD) simulations explore the molecule's dynamic behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a picture of the conformational landscape that the molecule can access at a given temperature.

For this compound, an MD simulation would typically place the molecule in a simulated solvent (like a box of water molecules) and run for several nanoseconds. The simulation would track the fluctuations in bond lengths, angles, and, most importantly, the dihedral angle of the bond connecting the aniline and thiadiazolidine rings. rsc.org

The results of an MD simulation can be analyzed to generate a Ramachandran-like plot for key dihedral angles, showing which rotational conformations are most frequently visited and thus most stable under the simulated conditions. This analysis reveals the flexibility of the molecule and the energy barriers between different conformations, which is crucial for understanding how it might interact with other molecules, such as biological receptors. nih.gov

Structure-Property Relationships Derived from Theoretical Approaches

The true power of computational studies lies in establishing relationships between a molecule's structure and its macroscopic properties. By integrating findings from DFT, quantum modeling, and MD simulations, a comprehensive profile of this compound can be developed.

The electronic properties calculated via DFT can predict the molecule's potential applications in materials science. For instance, the HOMO-LUMO gap is related to the electronic absorption spectrum and can suggest whether the compound might have interesting optical properties. mdpi.com The MEP map identifies regions responsible for intermolecular interactions, which are critical for predicting crystal packing, solubility, and the ability to act as a hydrogen bond donor or acceptor in a biological context. nih.gov

Conformational analysis helps to understand the molecule's shape and flexibility. This steric information, combined with the electronic data, is essential for designing molecules that can fit into specific binding sites, a key principle in drug discovery. nih.gov Theoretical studies on similar heterocyclic systems have successfully established such structure-activity relationships (SAR). nih.gov

Table 3: Summary of Structure-Property Relationships This table links computational results to predicted chemical and physical properties for this compound.

Computational FindingPredicted Property/Behavior
High HOMO on Aniline Ring Susceptibility to electrophilic substitution on the phenyl ring.
High LUMO on Thiadiazolidine Ring Potential site for nucleophilic attack.
Negative MEP on Sulfonyl Oxygens Strong hydrogen bond acceptor sites.
Flexible N-C Linker Bond Ability to adopt multiple conformations to fit different environments.
Large Dipole Moment High polarity, influencing solubility and crystal packing forces.

Mechanistic Investigations and Chemical Transformations of 4 1,1 Dioxo 1,2,5 Thiadiazolidin 2 Yl Aniline

Reactivity Profiling of the 1,1-Dioxo-1,2,5-thiadiazolidine Ring

The core of the target molecule is the 1,2,5-thiadiazolidine 1,1-dioxide ring, a saturated cyclic sulfamide (B24259). Unlike its unsaturated counterpart, the 1,2,5-thiadiazole (B1195012) 1,1-dioxide, which is known to be highly susceptible to nucleophilic attack at its carbon-nitrogen double bonds, the saturated ring system exhibits considerable stability. mdpi.comresearchgate.net The sulfamide functional group is generally robust, and studies on related N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides have shown the ring to be stable even under strongly acidic conditions, such as during the removal of a Boc protecting group with trifluoroacetic acid. mdpi.com

In contrast, the unsaturated 1,2,5-thiadiazole 1,1-dioxide ring is particularly vulnerable to nucleophiles. mdpi.com Soft nucleophiles, including primary and secondary alcohols, amines, and primary amides, readily add across the C=N bonds. researchgate.net This reaction can be reversible but may also lead to irreversible ring cleavage with the elimination of sulfamide, particularly when conducted in anhydrous aprotic solvents. researchgate.net

Transformations Involving the Aniline (B41778) Substituent

The aniline portion of the molecule offers a wide range of possibilities for chemical transformation, primarily centered on the reactivity of the aromatic ring and the primary amino group. The amino group is a powerful activating group, directing electrophiles to the ortho and para positions. The 1,1-dioxo-1,2,5-thiadiazolidin-2-yl substituent, being a sulfamide derivative, is expected to be an electron-withdrawing and thus deactivating group. Since the para position is already occupied by the heterocyclic moiety, electrophilic aromatic substitution would be directed to the positions ortho to the amino group.

Key transformations include:

Halogenation: Reaction with bromine or chlorine would readily yield di-halogenated products at the positions ortho to the amine.

Nitration: Under controlled conditions, nitration can occur at the ortho positions. The strong activating effect of the amine often requires it to be protected as an acetanilide to prevent oxidation and control the reaction.

Sulfonation: Reaction with sulfuric acid can lead to the formation of sulfonic acid derivatives. A related transformation observed in N-aryl sulfamates is a sulfonative rearrangement to produce para-sulfonyl anilines. chemrxiv.org

Diazotization: The primary amino group can be converted into a diazonium salt using nitrous acid at low temperatures. This diazonium intermediate is highly versatile and can be used to introduce a variety of substituents (e.g., -OH, -CN, -F, -Cl, -Br) onto the aromatic ring via Sandmeyer or related reactions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions of the Aniline Moiety

ReactionReagentExpected Product Position
BrominationBr₂ in H₂O or CH₃COOH2,6-dibromo derivative
ChlorinationCl₂ in CH₃COOH2,6-dichloro derivative
NitrationHNO₃, H₂SO₄ (with protection)2-nitro derivative
SulfonationFuming H₂SO₄2-sulfonic acid derivative

Nucleophilic and Electrophilic Reactivity Studies

Nucleophilic Centers:

Aniline Amino Group: The lone pair of electrons on the nitrogen atom of the NH₂ group makes it the most significant nucleophilic and basic site in the molecule. It can be readily acylated, alkylated, and can react with various electrophiles.

Aniline Ring: The aromatic ring is electron-rich due to the activating amino group and is highly susceptible to attack by electrophiles.

Electrophilic Centers:

Sulfonyl Sulfur: The sulfur atom in the SO₂ group is highly electron-deficient and represents the primary electrophilic site on the heterocyclic ring. It is susceptible to attack by strong nucleophiles under forcing conditions, which could lead to the cleavage of a sulfur-nitrogen bond and ring-opening.

Aniline Ring (via Diazonium Salt): Upon conversion of the amino group to a diazonium salt, the aromatic ring becomes highly activated towards nucleophilic aromatic substitution.

The reactivity of the saturated 1,1-dioxo-1,2,5-thiadiazolidine ring is markedly different from its unsaturated analog, where the ring carbons of the C=N bonds are the primary electrophilic sites for nucleophilic addition. mdpi.comresearchgate.net

Stereochemical Aspects of Reactions

Stereochemistry becomes a crucial aspect when the ethylene backbone of the 1,2,5-thiadiazolidine 1,1-dioxide ring is substituted. The synthesis of these heterocyclic motifs can be achieved starting from chiral precursors, such as proteogenic amino acids, leading to enantiomerically pure products. nih.gov This demonstrates that chiral centers, once established on the ring, are configurationally stable under various reaction conditions.

For instance, chiral N-substituted 1,2,5-thiadiazolidine 1,1-dioxides have been synthesized and characterized by their specific optical rotation, confirming the retention of stereochemistry. nih.gov

Table 2: Examples of Chiral 1,2,5-Thiadiazolidine 1,1-Dioxide Derivatives

Compound NameStarting MaterialSpecific Rotation [α]D
[N²-(2'S)-(3'-methylbutyric acid methyl ester), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxideL-Valine derivative-14 (c=1; MeOH) nih.gov
[N²-(2'S)-(Propionic acid methyl ester)] 1,2,5-thiadiazolidine 1,1-dioxideL-Alanine derivative-34 (c=1; MeOH) nih.gov

While the sulfur atom in a sulfamide is tetrahedral, it is not a stereocenter unless the two nitrogen substituents and the two oxygen atoms are rendered inequivalent. In the related field of sulfonimidamides, the sulfur atom is a chiral center, and nucleophilic substitution at this center has been shown to proceed with inversion of configuration. wur.nl This suggests that reactions directly involving the sulfur atom in a chiral thiadiazolidine dioxide derivative could also proceed in a stereospecific manner.

Reaction Pathway Analysis and Mechanistic Elucidation

The reaction mechanisms for this compound are dictated by the specific moiety involved.

Electrophilic Aromatic Substitution: The mechanism for reactions on the aniline ring follows the classical pathway for electrophilic aromatic substitution. An electrophile (E⁺) attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. The amino group strongly favors the formation of the intermediate where the positive charge can be delocalized onto the nitrogen, thus directing the substitution to the ortho positions.

Nucleophilic Attack and Ring Opening: While the saturated ring is stable, a plausible pathway for its cleavage under harsh nucleophilic conditions (e.g., strong base) would involve the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl group. This would form a pentacoordinate sulfur intermediate. The subsequent collapse of this intermediate would lead to the cleavage of one of the S-N bonds, resulting in the opening of the heterocyclic ring.

Reactions of Unsaturated Analogues: For comparison, the mechanism of nucleophilic addition to the unsaturated 1,2,5-thiadiazole 1,1-dioxide ring has been studied. The addition of α-diamines, such as ethylenediamine (B42938), can lead to dihydropyrazines and sulfamide. researchgate.net The reaction proceeds via nucleophilic attack on the ring carbons, leading to a thiadiazolidine intermediate, which then undergoes further reaction and elimination of sulfamide. researchgate.net

Derivatization and Structure Activity Relationship Sar Studies of the 1,1 Dioxo 1,2,5 Thiadiazolidine 2 Yl Moiety in Molecular Design

Design Principles for Derivatives Bearing the 1,1-Dioxo-1,2,5-thiadiazolidine-2-yl Scaffold

The design of molecules incorporating the 1,1-dioxo-1,2,5-thiadiazolidine-2-yl scaffold is guided by several key principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. This heterocyclic system is an attractive starting point for drug discovery due to its structural rigidity, synthetic accessibility, and capacity for diverse chemical modifications. nih.govmdpi.com

A primary design strategy involves using the scaffold as a central building block to which various functional groups can be attached. The presence of two nitrogen atoms and a sulfonyl group provides multiple points for derivatization. mdpi.comnih.gov Synthetic approaches often begin with readily available starting materials like amino acids, which can be converted into the cyclic sulfamide (B24259) core through multi-step sequences that may include reduction, carbamoylation-sulfamoylation, and intermolecular cyclization, for instance via the Mitsunobu reaction. derpharmachemica.comresearchgate.net

Another key principle is the concept of scaffold hopping, where the 1,1-dioxo-1,2,5-thiadiazolidine-2-yl ring is used to replace other less favorable heterocyclic systems in known bioactive molecules to improve properties like metabolic stability or to explore new intellectual property space. The sulfonyl group is a critical feature, influencing the molecule's electronic properties and its ability to act as a strong hydrogen bond acceptor. mdpi.com

Furthermore, multi-component reactions are often employed as an efficient design and synthesis strategy. One-pot, three-component cyclocondensation reactions involving an amine (such as a substituted aniline), an aldehyde, and a thiol-containing compound are common for creating related thiazolidine (B150603) structures. nih.govsemanticscholar.org This approach allows for the rapid generation of a library of diverse derivatives for subsequent biological screening. nih.gov The selection of specific synthetic routes and starting materials is crucial for controlling the stereochemistry and substitution patterns of the final products, which in turn dictates their biological function.

Exploration of the Aniline (B41778) Moiety for Diversification

The aniline moiety attached to the 1,1-dioxo-1,2,5-thiadiazolidine-2-yl core is a prime site for chemical diversification to modulate the compound's pharmacological profile. Modifications to the aniline ring can significantly impact a molecule's potency, selectivity, solubility, and metabolic stability. A common strategy involves a three-component reaction where various substituted anilines, benzaldehydes, and thioglycolic acid are reacted to produce a diverse library of thiazolidin-4-one derivatives. nih.govnih.gov

The introduction of different substituents onto the phenyl ring of the aniline allows for a systematic exploration of the structure-activity relationship (SAR). Both the electronic nature and the steric bulk of these substituents can be fine-tuned. For example, electron-withdrawing groups (e.g., halogens like fluorine and chlorine, or nitro groups) and electron-donating groups (e.g., methoxy (B1213986) or alkyl groups) can be introduced to alter the electronic distribution across the molecule, thereby influencing its interaction with biological targets. cbijournal.combiointerfaceresearch.com

A study on related thiazolidinone derivatives highlighted the impact of aniline substitution on anticancer activity. The variation of the aniline component led to a series of derivatives, with a 4-Fluoro aniline derivative showing remarkable inhibitory activity against the MCF-7 breast cancer cell line. cbijournal.com This demonstrates how subtle changes to the aniline moiety can lead to significant differences in biological effect. A three-step synthesis starting from various aniline derivatives can be used to produce a range of 4-substituted-1,2,4-triazolidine-3,5-diones, showcasing the versatility of aniline as a starting point for creating diverse heterocyclic compounds. researchgate.net

The table below illustrates examples of how the aniline moiety can be diversified in the synthesis of related heterocyclic compounds.

Starting Aniline DerivativeResulting Scaffold TypeSynthetic Approach
Substituted Anilines1,3-Thiazolidin-4-oneCyclocondensation with benzaldehyde (B42025) and thioglycolic acid. nih.gov
Aniline4-oxo-2-(phenylimino) thiazolidin-5-ylideneacetateReaction with acetylenic ester, phenyl isothiocyanate, and nano-CuFe2O4. nih.gov
4-Fluoro anilineThiazolidine derivativeVariation of acid core with different anilines. cbijournal.com
Substituted Anilines4-Substituted-1,2,4-triazolidindionesThree-step synthesis involving reaction with 4-nitrophenyl chloroformate and ethyl carbazate. researchgate.net

Role as a Phosphate (B84403) Isostere Mimetic in Protein Interactions

The 1,1-dioxo-1,2,5-thiadiazolidine-2-yl group is recognized as a non-hydrolyzable phosphate isostere, a key feature that makes it valuable in the design of enzyme inhibitors, particularly for kinases and phosphatases. Bioisosteres are chemical groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The sulfonyl group (SO₂) within the ring is electronically and sterically similar to the phosphate group (PO₄²⁻).

The central sulfur atom in the oxidized sulfonyl group is highly electron-deficient, and the two oxygen atoms are potent hydrogen bond acceptors, much like the oxygen atoms in a phosphate group. This arrangement allows the scaffold to mimic the electrostatic interactions and hydrogen bonding patterns of a phosphorylated serine, threonine, or tyrosine residue. Unlike phosphate esters, the sulfur-carbon and sulfur-nitrogen bonds in the thiadiazolidine ring are resistant to enzymatic hydrolysis, which imparts greater metabolic stability to drug candidates.

This mimetic capability allows derivatives to bind to the phosphate-binding pockets of enzymes, acting as competitive inhibitors. The constrained five-membered ring structure also helps to position the key interacting groups in a favorable orientation for binding, potentially leading to higher affinity and selectivity compared to more flexible acyclic phosphate mimics. nih.gov

Molecular Recognition and Binding Mechanisms in Chemical Biology

The molecular recognition of compounds containing the 1,1-dioxo-1,2,5-thiadiazolidine-2-yl scaffold is driven by a combination of specific, directional interactions and broader physicochemical properties. The binding mechanism with target proteins, often enzymes like proteases or kinases, relies heavily on the unique features of this heterocyclic core. nih.gov

A dominant interaction is hydrogen bonding, facilitated by the two oxygen atoms of the sulfonyl group, which act as strong hydrogen bond acceptors. mdpi.com These can engage with hydrogen bond donors, such as the amide protons in the backbone of a protein or the side chains of amino acids like arginine, lysine, or asparagine, mimicking the interactions of a phosphate or carboxylate group.

The heterocyclic ring itself is relatively rigid and planar, which can contribute favorably to binding entropy. The aniline moiety provides a platform for various other interactions. The phenyl ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site. Additionally, substituents on the aniline ring can form hydrophobic interactions, halogen bonds, or further hydrogen bonds, thereby fine-tuning the binding affinity and selectivity of the molecule. nih.gov The combination of the polar, hydrogen-bonding sulfonyl group and the often more hydrophobic, modifiable aniline-based component allows for a bimodal binding mechanism that can be optimized for specific biological targets.

Influence of Substituent Effects on Chemical Activity and Molecular Interactions

The chemical activity and molecular interactions of derivatives based on the 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline framework are highly sensitive to the nature and position of substituents. Structure-activity relationship (SAR) studies consistently show that even minor chemical modifications can lead to substantial changes in biological efficacy.

Substituent effects can be broadly categorized as electronic or steric.

Steric Effects : The size and shape of substituents influence how the molecule fits into a protein's binding pocket. Bulky groups can create steric hindrance, preventing optimal binding, while smaller groups may not be sufficient to fill a hydrophobic pocket. In one study of imidazolidine (B613845) derivatives, a compound with a 4-isopropylphenyl group exhibited the highest inhibitory activity against butyrylcholinesterase, indicating that the size and lipophilicity of the substituent were well-matched to the target's active site. nih.gov

The table below summarizes findings on substituent effects from studies on related heterocyclic compounds, illustrating the impact of different functional groups on biological activity.

Compound SeriesSubstituent ModificationEffect on Activity
Thiazolidine-2,4-dione Hybrids nih.govUnsubstituted PhenylHigh antimycobacterial activity (MIC: 0.078 µM)
Thiazolidine-2,4-dione Hybrids nih.govChloro group on PhenylHigh antimycobacterial activity (MIC: 0.283 µM)
Thiazolidine-2,4-dione Hybrids nih.govMethoxy group on PhenylSignificantly reduced activity (MIC: 149.39 µM)
Imidazolidine-2,4,5-triones nih.gov4-isopropylphenylHighest inhibitory activity against BChE (IC₅₀: 1.66 µmol/L)
Imidazolidine-2,4,5-triones nih.gov4-ChlorophenylHighest inhibitory activity against AChE (IC₅₀: 13.8 µmol/L)

These examples underscore the critical role of systematic chemical modification and SAR analysis in optimizing the therapeutic potential of molecules built around the 1,1-dioxo-1,2,5-thiadiazolidine-2-yl scaffold.

Prospective Research Directions for 4 1,1 Dioxo 1,2,5 Thiadiazolidin 2 Yl Aniline

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-aryl substituted cyclic sulfamides like 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline is an area ripe for innovation, with a focus on efficiency and sustainability. Current strategies for forming the core 1,2,5-thiadiazolidine 1,1-dioxide ring often involve the reaction of vicinal diamines with sulfuryl chloride or related reagents. nih.gov Building upon this, novel methodologies could be explored to improve yields, reduce waste, and utilize greener reaction conditions.

Future research could focus on one-pot reaction sequences that avoid the isolation of intermediates, a strategy that has proven effective for other heterocyclic systems. organic-chemistry.org For instance, a plausible one-pot approach could involve the reaction of a suitably protected 4-aminophenyl-ethane-1,2-diamine with a sulfonylating agent, followed by in-situ deprotection and cyclization. Furthermore, the exploration of alternative, less hazardous sulfonylating agents and the use of eco-friendly solvents or even solvent-free conditions could significantly enhance the sustainability of the synthesis. mdpi.com

A comparative overview of potential synthetic strategies is presented below:

Methodology Key Reagents Potential Advantages Research Focus
Classical Multi-Step 1,2-Diaminoethane, Sulfuryl Chloride, p-FluoronitrobenzeneWell-established reactionsOptimization of each step for yield and purity.
Convergent Synthesis Pre-formed 1,2,5-thiadiazolidine 1,1-dioxide, Aryl halideModular approach allowing for late-stage diversificationDevelopment of efficient N-arylation coupling conditions (e.g., Buchwald-Hartwig).
One-Pot Synthesis p-Phenylenediamine (B122844) derivative, Ethylene glycol, Sulfonylating agentReduced workup, less solvent waste, higher time efficiencyScreening catalysts and reaction conditions to facilitate tandem reactions.
Green Chemistry Approach Bio-based starting materials, non-toxic catalystsEnvironmental friendliness, improved safety profileUse of deep eutectic solvents, microwave-assisted synthesis, or biocatalysis.

The development of such methodologies would not only provide efficient access to the title compound but also be applicable to a wider range of N-aryl cyclic sulfamide (B24259) derivatives.

Advanced Computational Studies for Rational Molecular Design

Computational chemistry offers powerful tools for predicting the properties of this compound and guiding the rational design of its derivatives for specific applications. Density Functional Theory (DFT) calculations, which have been successfully applied to other sulfonamide-containing molecules, can provide deep insights into its structural and electronic characteristics. nih.govnih.gov

Key areas for computational investigation would include:

Conformational Analysis: Determining the most stable three-dimensional structure and the energy barriers between different conformers.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MESP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a critical parameter for predicting chemical reactivity and suitability for applications in organic electronics.

Spectroscopic Properties: Simulating infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra to aid in the experimental characterization of the molecule and its derivatives. nih.gov

Intermolecular Interactions: Modeling the non-covalent interactions, particularly hydrogen bonding, that govern how the molecule interacts with itself and other molecules in the solid state.

These computational studies would be invaluable for pre-screening derivatives with desired electronic or binding properties before committing to their synthesis, thereby accelerating the discovery process.

Computational Method Predicted Property Significance for Rational Design
Density Functional Theory (DFT)Molecular geometry, electronic structure (HOMO/LUMO), vibrational frequenciesPredicts stability, reactivity, and spectral characteristics; guides synthetic targets.
Molecular Electrostatic Potential (MESP)Electron-rich and electron-poor regionsIdentifies sites for electrophilic/nucleophilic attack and hydrogen bonding.
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectraPredicts optical properties for applications in dyes, sensors, or optoelectronics.
Quantum Theory of Atoms in Molecules (QTAIM)Bond characterization, hydrogen bond analysisQuantifies the strength and nature of covalent and non-covalent interactions.

Exploration of Functional Materials Science Applications

The unique combination of an electron-withdrawing cyclic sulfamide and an electron-donating aniline (B41778) group makes this compound an attractive building block for novel functional materials. The parent 1,2,5-thiadiazole (B1195012) 1,1-dioxide scaffold is known for its potential in constructing functional molecular materials due to its electronic properties and ability to form stable radical anions. nih.gov

One promising research direction is the use of this compound as a monomer for the synthesis of new conducting polymers. The aniline moiety is the classic precursor to polyaniline, a well-known conducting polymer. By electropolymerization or chemical oxidation, it is conceivable that a polymer of this compound could be synthesized. The strongly electron-withdrawing sulfamide group appended to the polymer backbone would be expected to significantly modulate the polymer's electronic properties, such as its conductivity, redox potentials, and band gap, leading to materials with tailored characteristics for applications in sensors, electrochromic devices, or battery electrodes.

Integration into Supramolecular Assemblies and Self-Assembled Systems

Crystal engineering and supramolecular chemistry represent a significant area of prospective research for this compound. The sulfonamide functional group is a robust and highly directional hydrogen-bonding motif. wikipedia.org The 1,1-dioxo-1,2,5-thiadiazolidine ring possesses two strong hydrogen bond acceptors (the sulfonyl oxygens) and at least one hydrogen bond donor (the N-H proton, if unsubstituted at the other nitrogen). The aniline group provides an additional N-H donor.

This arrangement of donors and acceptors allows for the formation of predictable supramolecular synthons, such as the dimers and catemers (chains) commonly observed in sulfonamide crystal structures. nih.gov By understanding and controlling these interactions, it becomes possible to design and construct a variety of self-assembled systems, including:

Co-crystals: Combining the title compound with other molecules (co-formers) to create new crystalline materials with modified physical properties like solubility or stability.

Hydrogen-Bonded Frameworks: Designing porous materials where the voids are defined by the hydrogen-bonding network, potentially for applications in gas storage or separation.

Liquid Crystals: Introducing long alkyl chains to the aniline moiety could induce liquid crystalline phases, where the core's hydrogen-bonding capabilities would direct the molecular ordering.

The study of these supramolecular assemblies would provide fundamental insights into crystal engineering and could lead to new materials with unique, function-driven architectures. nih.gov

Application in Chemical Probe Development for Mechanistic Biological Research

While the biological activity of this compound is unknown, its structure contains features common to many biologically active molecules. The sulfonamide group is a well-known pharmacophore present in numerous drugs, and related heterocyclic systems like thiazolidinones exhibit a wide range of biological activities. nih.govmdpi.com

This scaffold could serve as a starting point for the development of novel chemical probes to investigate biological processes. A chemical probe is a small molecule designed to selectively interact with a specific biological target (e.g., an enzyme or receptor), allowing researchers to study its function in cells or organisms.

The research process would involve:

Library Synthesis: Creating a collection of derivatives by modifying the aniline ring or the second nitrogen of the thiadiazolidine ring. The aniline's amino group serves as a convenient handle for attaching various substituents.

Screening: Testing the library of compounds against a panel of biological targets to identify any "hits"—molecules that show specific activity.

Optimization: Modifying the structure of the initial hits to improve their potency, selectivity, and cell permeability.

Probe Functionalization: Attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the optimized compound. This allows for the visualization or isolation of the biological target, thereby helping to elucidate its function or mechanism of action.

This approach could lead to the discovery of valuable new tools for chemical biology and support the early stages of drug discovery.

Q & A

Basic: What are the standard synthetic routes for 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline, and how are yields optimized?

Answer:
The synthesis typically involves cyclization or substitution reactions starting from aniline derivatives. For example:

  • Intermediate preparation : Reacting nitroaniline derivatives with sulfur-containing reagents (e.g., thiols or sulfonyl chlorides) under controlled conditions to form the thiadiazolidine ring.
  • Cyclization : Using catalysts like DMSO or acetic acid under reflux (e.g., 18–24 hours at 80–100°C) to promote ring closure.
  • Yield optimization : Adjusting solvent polarity (e.g., ethanol/water mixtures for crystallization) and stoichiometric ratios. Evidence from analogous compounds shows yields ranging from 59% to 65% under optimized conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at 3350–3422 cm⁻¹, S=O peaks at 1150–1300 cm⁻¹) .
  • LC-MS/ESI-MS : Confirms molecular weight and fragmentation patterns (e.g., m/z 302.9 observed for similar thiadiazole derivatives) .
  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.5–7.5 ppm) and distinguishes thiadiazolidine ring carbons (δ 160–180 ppm for S=O groups) .

Advanced: How do reaction conditions influence the regioselectivity of thiadiazolidine ring formation?

Answer:
Regioselectivity is controlled by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions.
  • Catalytic additives : Acidic conditions (e.g., glacial acetic acid) stabilize intermediates, directing cyclization toward the 1,2,5-thiadiazolidine isomer .
  • Temperature : Higher temperatures (≥100°C) reduce side reactions but may degrade sensitive intermediates. Comparative studies with tetrazole analogs suggest similar mechanistic pathways .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from:

  • Purity variations : Impurities in synthesis (e.g., unreacted aniline) can skew bioassay results. Use HPLC with UV detection (λ = 254 nm) to verify purity ≥95% .
  • Assay conditions : Adjust pH, solvent (e.g., DMSO concentration ≤1%), and cell lines for reproducibility. For example, antimicrobial activity of tetrazole analogs varies significantly with bacterial strain .
  • Control experiments : Include positive/negative controls (e.g., ciprofloxacin for antibiotics) and replicate studies (n ≥ 3) .

Advanced: What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic substitution sites on the aniline ring.
  • Molecular Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., enzymes with thiol-binding pockets).
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ≈ 2.1 for similar compounds) .

Advanced: How does the electronic structure of the thiadiazolidine ring affect redox behavior?

Answer:
The electron-withdrawing S=O groups:

  • Increase oxidation potential : Cyclic voltammetry shows irreversible oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl).
  • Stabilize radical intermediates : EPR studies on tetrazole analogs reveal persistent radical species under oxidative conditions .
  • Influence charge distribution : Natural Bond Orbital (NBO) analysis indicates partial positive charge on the sulfur atom, enhancing electrophilicity .

Advanced: What strategies mitigate degradation during long-term storage?

Answer:

  • Temperature control : Store at –20°C in amber vials to prevent photodegradation.
  • Desiccants : Use silica gel to minimize hydrolysis of the thiadiazolidine ring.
  • Stability testing : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Basic: What are the primary applications in medicinal chemistry?

Answer:

  • Antimicrobial scaffolds : The thiadiazolidine core inhibits bacterial dihydrofolate reductase (DHFR) in vitro .
  • Kinase inhibitors : Analogous structures show moderate activity against EGFR (IC₅₀ ≈ 10 µM) .
  • Prodrug design : Functionalization of the aniline NH₂ group enhances solubility for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline
Reactant of Route 2
4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.